![molecular formula C26H28N2O3 B14226397 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one CAS No. 827029-71-0](/img/structure/B14226397.png)
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a diphenylmethyl group and a hydroxy-methoxyphenyl group
Preparation Methods
The synthesis of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Aza-Michael addition: Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts.
Chemical Reactions Analysis
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The piperazine ring can undergo substitution reactions, where the diphenylmethyl group can be replaced with other substituents. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: The piperazine ring allows the compound to bind to various receptors in the body, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity and produce therapeutic effects.
Enzyme Inhibition: The compound can inhibit specific enzymes, such as poly (ADP-ribose) polymerase, which is involved in DNA repair and cell survival pathways.
Comparison with Similar Compounds
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: This compound features a triazole ring instead of the hydroxy-methoxyphenyl group.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: This compound has a hydroxypropyl group instead of the diphenylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Properties
CAS No. |
827029-71-0 |
|---|---|
Molecular Formula |
C26H28N2O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C26H28N2O3/c1-31-24-18-20(12-13-23(24)29)19-25(30)27-14-16-28(17-15-27)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26,29H,14-17,19H2,1H3 |
InChI Key |
AQWBBAGIMXCMKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


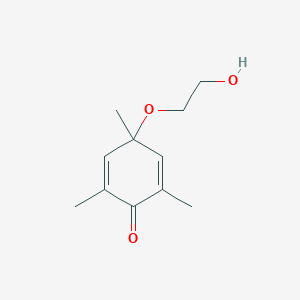
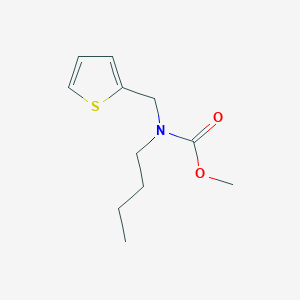
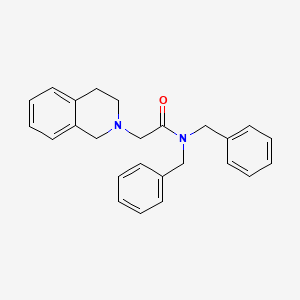
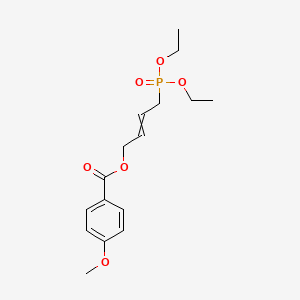

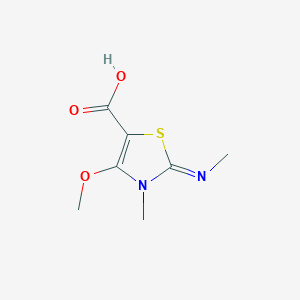
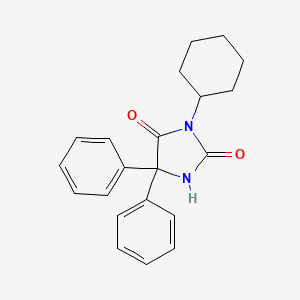
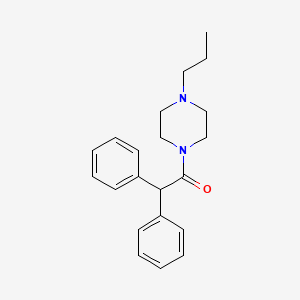
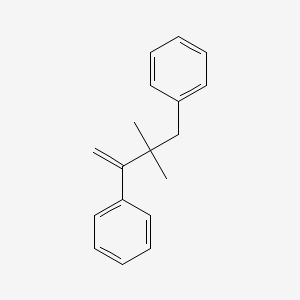
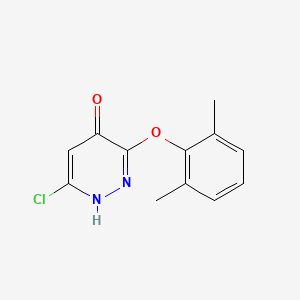
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
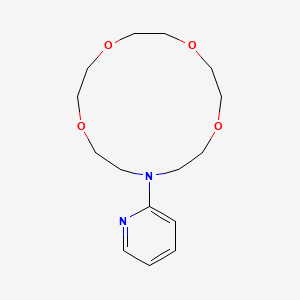
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
